
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Übersicht
Beschreibung
“5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide” is a chemical compound with the molecular formula C11H16N4S . It has a molecular weight of 236.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Structural Studies and Synthesis Techniques
- Structural studies have elucidated the molecular configurations of several related compounds, highlighting their potential for supramolecular assembly and interactions. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, demonstrating their molecular structures and potential for further chemical exploration Artime, Castiñeiras, García-Santos, & Saa, 2018.
Applications in Coordination Chemistry
- Compounds with similar structures have shown the ability to form complex metal assemblies. For instance, Hoogenboom, Moore, & Schubert (2006) described the synthesis of 3,6-di(pyridin-2-yl)pyridazines and their capacity to self-assemble into gridlike metal complexes with copper(I) or silver(I) ions, emphasizing their utility in coordination chemistry Hoogenboom, Moore, & Schubert, 2006.
Chemical Reactivity and Derivative Synthesis
- Research on the reactivity of related pyridazine compounds provides insights into derivative synthesis. Saldías et al. (2020) investigated the reaction pathways of a pyridazine-3-carboxylic acid derivative, yielding compounds with potential for further pharmacological study Saldías, Palominos, Pizarro, & Vega, 2020.
Derivatization for Analytical Applications
- Inoda et al. (2011) synthesized derivatization reagents for carboxylic acids, incorporating a pyridinyl moiety, which enhanced electrospray ionization response in mass spectrometry, demonstrating the utility of such compounds in analytical chemistry Inoda, Nishiyama, Yoshikado, Suwanai, & Santa, 2011.
Potential Antiviral Activities
- Compounds structurally related to 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide have been explored for their antiviral activities. Moskalenko et al. (2021) synthesized derivatives with potential inhibitory activity against yellow fever virus, indicating possible applications in antiviral drug development Moskalenko, Barchina, Tsyhankov, Lega, Fedchenkova, & Demchenko, 2021.
Antioxidant Properties
- Zaki et al. (2017) investigated the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, illustrating the potential of similar structures in developing antioxidant agents Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSINLDNCYKOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=S)N)N2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)
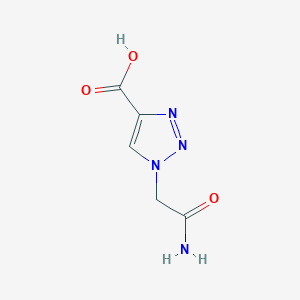
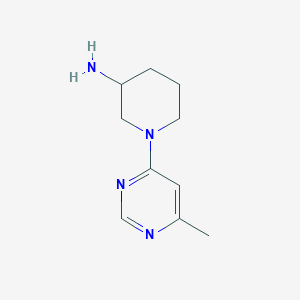
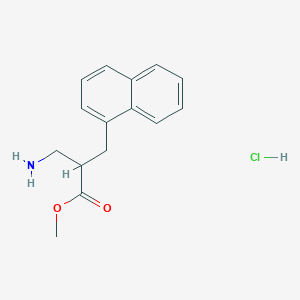
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)

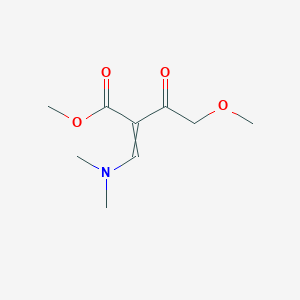
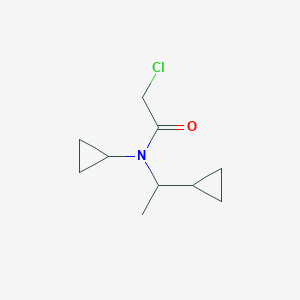
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)